molecular formula C9H14ClNO B11746419 Benzyl alcohol, alpha-((methylamino)methyl)-, hydrochloride CAS No. 61217-79-6

Benzyl alcohol, alpha-((methylamino)methyl)-, hydrochloride

Cat. No.: B11746419
CAS No.: 61217-79-6
M. Wt: 187.66 g/mol
InChI Key: NPUGYWPZOLONFA-UHFFFAOYSA-N
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Description

Benzyl alcohol, alpha-((methylamino)methyl)-, hydrochloride is a chemical compound with the molecular formula C10H15NO·HCl. It is also known by other names such as Benzenemethanol, alpha-((methylamino)methyl)-, hydrochloride. This compound is a derivative of benzyl alcohol and is characterized by the presence of a methylamino group attached to the alpha position of the benzyl alcohol structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl alcohol, alpha-((methylamino)methyl)-, hydrochloride typically involves the reaction of benzyl alcohol with formaldehyde and methylamine. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Benzyl alcohol, alpha-((methylamino)methyl)-, hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as halides (Cl-, Br-) or other nucleophilic reagents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Benzaldehyde or benzoic acid.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted benzyl alcohol derivatives.

Scientific Research Applications

Benzyl alcohol, alpha-((methylamino)methyl)-, hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.

    Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of Benzyl alcohol, alpha-((methylamino)methyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in metabolic processes, leading to the formation of active metabolites. It may also interact with receptors or ion channels, modulating their activity and influencing cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Ephedrine: A compound with a similar structure but with additional hydroxyl groups.

    Pseudoephedrine: An isomer of ephedrine with similar pharmacological properties.

    Oxilofrine: A compound with a similar structure but with a hydroxyl group at the para position.

Uniqueness

Benzyl alcohol, alpha-((methylamino)methyl)-, hydrochloride is unique due to its specific substitution pattern and the presence of the methylamino group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(2-hydroxy-2-phenylethyl)-methylazanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO.ClH/c1-10-7-9(11)8-5-3-2-4-6-8;/h2-6,9-11H,7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPUGYWPZOLONFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[NH2+]CC(C1=CC=CC=C1)O.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6589-55-5 (Parent)
Record name Benzyl alcohol, alpha-methylaminomethyl-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006027958
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

187.66 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6027-95-8, 61217-79-6
Record name Benzyl alcohol, alpha-methylaminomethyl-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006027958
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Halostachine, hydrochloride, (+-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061217796
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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